6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base, followed by cyclization with formamide or a similar reagent . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or butanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated for its therapeutic potential.
Uniqueness
6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the 4-chlorophenyl group, which enhances its binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities.
Properties
CAS No. |
922736-51-4 |
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Molecular Formula |
C14H13ClN4 |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C14H13ClN4/c1-8-7-12-17-9(2)13(14(16)19(12)18-8)10-3-5-11(15)6-4-10/h3-7H,16H2,1-2H3 |
InChI Key |
FKYYCKLOBWRTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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